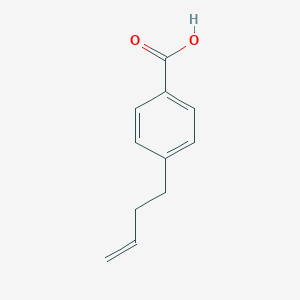

4-(3-Butenyl)benzoic acid

Beschreibung

BenchChem offers high-quality 4-(3-Butenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Butenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-but-3-enylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h2,5-8H,1,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXPMRFSNMSKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597640 | |

| Record name | 4-(But-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15451-35-1 | |

| Record name | 4-(But-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(but-3-en-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Butenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of 4-(3-butenyl)benzoic acid. This compound serves as a valuable building block in medicinal chemistry and materials science, offering a versatile scaffold for further functionalization through its carboxylic acid and terminal alkene moieties.

Synthesis of 4-(3-Butenyl)benzoic acid

A robust and widely applicable method for the synthesis of 4-(3-butenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.[1][2] The proposed synthetic pathway involves the coupling of 4-bromobenzoic acid with 3-butenylboronic acid.

Caption: Synthetic workflow for 4-(3-Butenyl)benzoic acid via Suzuki-Miyaura coupling.

This protocol outlines a general procedure for the synthesis of 4-(3-butenyl)benzoic acid on a 1.0 mmol scale.

Materials:

-

4-Bromobenzoic acid (1.0 eq)

-

3-Butenylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

-

Base (e.g., Potassium carbonate [K₂CO₃], 2.0-3.0 eq)

-

Degassed solvent system (e.g., Toluene/Ethanol/Water mixture)

-

Standard laboratory glassware for inert atmosphere reactions, workup, and purification

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzoic acid (1.0 eq), 3-butenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

The palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%) is added under a positive flow of inert gas.

-

Solvent Addition: A degassed solvent system, such as a toluene/ethanol/water mixture, is added via syringe.

-

Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously. The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Workup: Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous phase is acidified (e.g., with 1M HCl) to a pH of approximately 2-3 to protonate the carboxylic acid. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield 4-(3-butenyl)benzoic acid as a solid.

Characterization of 4-(3-Butenyl)benzoic acid

The structural confirmation of the synthesized 4-(3-butenyl)benzoic acid is achieved through a combination of spectroscopic techniques.

Caption: Key structural features of 4-(3-butenyl)benzoic acid and their characterization.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Yield | 70-90% (based on similar Suzuki-Miyaura couplings) |

| ¹H NMR (400 MHz, CDCl₃) | δ ~10.5-12.0 (s, 1H, -COOH), 8.05 (d, J=8.0 Hz, 2H, Ar-H), 7.30 (d, J=8.0 Hz, 2H, Ar-H), 5.95-5.80 (m, 1H, -CH=CH₂), 5.15-5.00 (m, 2H, -CH=CH₂), 2.80 (t, J=7.6 Hz, 2H, Ar-CH₂-), 2.50-2.40 (m, 2H, -CH₂-CH=) ppm. |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~172.0 (-COOH), 148.0 (Ar-C), 138.0 (-CH=CH₂), 130.0 (Ar-CH), 129.0 (Ar-C), 128.5 (Ar-CH), 115.0 (-CH=CH₂), 35.5 (Ar-CH₂-), 35.0 (-CH₂-CH=) ppm. |

| IR (KBr) | ~3300-2500 cm⁻¹ (broad, O-H stretch), ~1685 cm⁻¹ (strong, C=O stretch), ~1640 cm⁻¹ (C=C stretch), ~3080 cm⁻¹ (=C-H stretch), ~2930 cm⁻¹ (-C-H stretch) cm⁻¹. |

| Mass Spec. (EI) | m/z (%) = 176 [M]⁺, 159 [M-OH]⁺, 131 [M-COOH]⁺, 115, 91. |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic downfield singlet for the carboxylic acid proton. The aromatic region should display two doublets corresponding to the para-substituted benzene ring. The butenyl group will be identified by a multiplet for the vinyl proton adjacent to the double bond, two multiplets for the terminal vinyl protons, a triplet for the benzylic methylene protons, and a multiplet for the allylic methylene protons.

-

¹³C NMR: The carbon NMR spectrum will be characterized by the downfield resonance of the carbonyl carbon of the carboxylic acid. The aromatic carbons will appear in their typical region, and the butenyl chain will show four distinct signals for the two sp² and two sp³ hybridized carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will provide clear evidence for the key functional groups. A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp peak around 1685 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. The presence of the alkene will be confirmed by a C=C stretching vibration around 1640 cm⁻¹ and a vinylic =C-H stretch just above 3000 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak [M]⁺ at m/z = 176. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (-OH) to give a peak at m/z = 159, and the loss of the carboxyl group (-COOH) resulting in a peak at m/z = 131. Further fragmentation of the butenyl chain would also be observed.

This comprehensive guide provides a robust framework for the successful synthesis and thorough characterization of 4-(3-butenyl)benzoic acid, a key intermediate for further chemical exploration. The provided protocols and expected data serve as a valuable resource for researchers in organic synthesis and drug development.

References

Physical and chemical properties of 4-(3-Butenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(3-Butenyl)benzoic acid (CAS No. 15451-35-1). Due to the limited availability of experimental data in peer-reviewed literature, this document combines information from commercial suppliers with proposed methodologies for its synthesis and predicted spectral data based on established chemical principles. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who are interested in utilizing this unique bifunctional molecule.

Introduction

4-(3-Butenyl)benzoic acid is a substituted aromatic carboxylic acid featuring a terminal alkene on a butyl chain at the para position. This structure offers two reactive sites: the carboxylic acid group, which can undergo typical reactions such as esterification and amidation, and the terminal double bond, which is amenable to various addition and polymerization reactions. This dual functionality makes it an attractive building block in the synthesis of complex molecules, polymers, and potential pharmaceutical intermediates.

Physicochemical Properties

The physical and chemical properties of 4-(3-Butenyl)benzoic acid are summarized below. It is important to note that some of the data is sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.

Table 1: Physical and Chemical Properties of 4-(3-Butenyl)benzoic acid

| Property | Value | Source |

| IUPAC Name | 4-(but-3-en-1-yl)benzoic acid | [1][2][3] |

| CAS Number | 15451-35-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2][3] |

| Molecular Weight | 176.21 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 90-92°C to 120-121°C | [2][3] |

| pKa | ~4.2 (predicted) | [3] |

| Canonical SMILES | C=CCCC1=CC=C(C=C1)C(=O)O | [1][3] |

| InChI | InChI=1S/C11H12O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h2,5-8H,1,3-4H2,(H,12,13) | [1][3] |

| InChI Key | BSXPMRFSNMSKMC-UHFFFAOYSA-N | [1][2][3] |

Synthesis and Experimental Protocols

Proposed Synthesis via Suzuki-Miyaura Coupling

A plausible and efficient route for the synthesis of 4-(3-Butenyl)benzoic acid is the Suzuki-Miyaura coupling reaction. This would involve the reaction of a boronic acid or ester derivative of the butenyl group with a halogenated benzoic acid derivative.

Reaction Scheme:

Proposed Experimental Protocol:

-

Materials:

-

4-Bromobenzoic acid

-

3-Butenylboronic acid or a suitable ester derivative (e.g., pinacol ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/water mixture, Toluene/ethanol/water mixture)

-

-

Procedure:

-

To an oven-dried Schlenk flask, add 4-bromobenzoic acid (1 equivalent), 3-butenylboronic acid (1.2 equivalents), and the chosen base (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst (0.01-0.05 equivalents) to the flask under the inert atmosphere.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS, usually 12-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the aqueous layer with HCl (1 M) to precipitate the product.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 4-(3-Butenyl)benzoic acid.

-

DOT Diagram of Proposed Suzuki-Miyaura Synthesis Workflow:

Caption: Proposed workflow for the synthesis of 4-(3-Butenyl)benzoic acid via Suzuki-Miyaura coupling.

Spectral Data (Predicted)

Table 2: Predicted Spectral Data for 4-(3-Butenyl)benzoic acid

| Spectroscopy | Predicted Features |

| ¹H NMR | - Aromatic protons: Two doublets in the range of δ 7.2-8.1 ppm. - Vinyl protons: Multiplets in the range of δ 4.9-5.9 ppm. - Allylic and benzylic protons: Multiplets in the range of δ 2.2-2.8 ppm. - Carboxylic acid proton: A broad singlet at δ > 10 ppm. |

| ¹³C NMR | - Carbonyl carbon: δ ~172 ppm. - Aromatic carbons: δ 125-150 ppm. - Vinyl carbons: δ ~115 and ~138 ppm. - Aliphatic carbons: δ 30-40 ppm. |

| IR Spectroscopy | - O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹. - C=O stretch (carboxylic acid): Strong absorption around 1700 cm⁻¹. - C=C stretch (alkene): Absorption around 1640 cm⁻¹. - C-H stretch (aromatic and vinyl): Absorptions > 3000 cm⁻¹. - C-H stretch (aliphatic): Absorptions < 3000 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 176.0837. |

DOT Diagram of Logical Relationship of Functional Groups to Spectral Data:

Caption: Correlation of functional groups in 4-(3-Butenyl)benzoic acid to its predicted spectral features.

Potential Applications

The bifunctional nature of 4-(3-Butenyl)benzoic acid makes it a versatile molecule for various applications:

-

Polymer Chemistry: The terminal alkene can be used for polymerization or as a reactive site for grafting onto other polymer backbones. The carboxylic acid group can enhance solubility and adhesion.

-

Drug Discovery: It can serve as a scaffold or building block for the synthesis of more complex molecules with potential biological activity. The butenyl group can be a site for further functionalization.

-

Materials Science: The molecule can be used to create functionalized surfaces or as a component in the synthesis of liquid crystals and other advanced materials.

Conclusion

4-(3-Butenyl)benzoic acid is a molecule with significant potential in various fields of chemical research and development. While experimental data is currently sparse, this guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted spectral data. Further research is warranted to fully characterize this compound and explore its applications.

References

Technical Guide: ¹H and ¹³C NMR Spectral Analysis of 4-(3-Butenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(3-Butenyl)benzoic acid. The information presented herein is essential for the structural elucidation and characterization of this compound, which holds potential for applications in materials science and as a synthetic intermediate.

Spectroscopic Data

The NMR spectral data for 4-(3-Butenyl)benzoic acid is summarized in the tables below. The data corresponds to the structural assignments illustrated in Figure 1.

Figure 1. Chemical structure of 4-(3-Butenyl)benzoic acid.

¹H NMR Spectral Data

Table 1: ¹H NMR (Proton NMR) Data for 4-(3-Butenyl)benzoic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~8.01 | Doublet | 2H | ~8.0 | H-2, H-6 |

| ~7.28 | Doublet | 2H | ~8.0 | H-3, H-5 |

| ~5.85 | Multiplet | 1H | - | H-9 |

| ~5.05 | Multiplet | 2H | - | H-10 |

| ~2.75 | Triplet | 2H | ~7.5 | H-7 |

| ~2.40 | Quartet | 2H | ~7.5 | H-8 |

| ~12.5 (broad) | Singlet | 1H | - | H-12 (COOH) |

Note: The chemical shift of the carboxylic acid proton (H-12) can be broad and its position may vary depending on the solvent and concentration.

¹³C NMR Spectral Data

Table 2: ¹³C NMR (Carbon-13 NMR) Data for 4-(3-Butenyl)benzoic acid

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | C-11 (C=O) |

| ~148.0 | C-4 |

| ~138.0 | C-9 |

| ~130.0 | C-2, C-6 |

| ~128.5 | C-1 |

| ~128.0 | C-3, C-5 |

| ~115.0 | C-10 |

| ~35.0 | C-7 |

| ~34.5 | C-8 |

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for aromatic carboxylic acids like 4-(3-Butenyl)benzoic acid.

Sample Preparation:

-

Approximately 5-10 mg of the solid 4-(3-Butenyl)benzoic acid is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm.

-

The resulting solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

-

For ¹H NMR, the spectral width is set to encompass the expected range of proton chemical shifts (typically 0-15 ppm). A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is generally performed to simplify the spectrum to single lines for each unique carbon atom. The spectral width is set to cover the expected carbon chemical shift range (typically 0-200 ppm). A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Synthesis and Reaction Pathway

A common synthetic route to 4-substituted benzoic acids involves cross-coupling reactions. The following diagram illustrates a conceptual synthetic pathway for 4-(3-Butenyl)benzoic acid.

Caption: Conceptual Suzuki coupling pathway for the synthesis of 4-(3-Butenyl)benzoic acid.

This guide provides foundational spectroscopic and synthetic information for 4-(3-Butenyl)benzoic acid, serving as a valuable resource for researchers in the fields of chemistry and drug development. The provided data and protocols can aid in the identification, characterization, and further utilization of this compound in various scientific endeavors.

Mass Spectrometry Analysis of 4-(3-Butenyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectral Data

The mass spectrum of 4-(3-Butenyl)benzoic acid is predicted to be characterized by fragmentation of both the carboxylic acid group and the butenyl side chain. The molecular formula for 4-(3-Butenyl)benzoic acid is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol . The predicted major fragment ions under electron ionization (EI) are summarized in the table below.

| Predicted m/z | Predicted Ion Structure | Fragmentation Pathway |

| 176 | [C₁₁H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 159 | [C₁₁H₁₁O]⁺ | Loss of •OH radical (M-17) from the carboxylic acid group. |

| 131 | [C₁₀H₁₁]⁺ | Loss of •COOH radical (M-45) from the benzoic acid moiety.[1] |

| 121 | [C₇H₅O₂]⁺ | Benzoic acid fragment, loss of the butenyl side chain (M-55). |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, a common fragment from benzoic acid derivatives, resulting from the loss of the •OH radical from the m/z 122 fragment if it were benzoic acid. In this case, it likely arises from further fragmentation.[2] |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product from alkylbenzenes. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of the carboxyl group and butenyl side chain.[2] |

| 55 | [C₄H₇]⁺ | Butenyl cation from the cleavage of the side chain. |

| 41 | [C₃H₅]⁺ | Allyl cation, a stable fragment from the butenyl side chain.[3] |

Experimental Protocol: GC-MS Analysis

Given the carboxylic acid functionality, derivatization is often recommended to improve the volatility and thermal stability of 4-(3-Butenyl)benzoic acid for GC-MS analysis.[4] Silylation is a common and effective derivatization method.[5]

1. Sample Preparation and Derivatization (Silylation)

-

Sample Dissolution: Accurately weigh approximately 1 mg of 4-(3-Butenyl)benzoic acid and dissolve it in 1 mL of a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Derivatization Reagent: A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[5]

-

Reaction: In a clean, dry vial, combine 100 µL of the sample solution with 100 µL of BSTFA (+1% TMCS).

-

Incubation: Seal the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

-

Dilution: After cooling to room temperature, dilute the derivatized sample with the solvent used for initial dissolution to an appropriate concentration for GC-MS analysis (e.g., 1-10 µg/mL).

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890A GC or equivalent.[6]

-

Mass Spectrometer: Agilent 5975C MSD or equivalent.[6]

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds.[6][7]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

-

Injector:

-

Oven Temperature Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer Parameters:

3. Data Analysis

-

Identification: The retention time of the derivatized 4-(3-Butenyl)benzoic acid peak will be used for its initial identification. The mass spectrum of this peak will be recorded.

-

Fragmentation Analysis: The obtained mass spectrum should be compared with the predicted fragmentation pattern. The presence of the molecular ion peak of the silylated derivative and the characteristic fragment ions will confirm the identity of the compound.

-

Quantification: For quantitative analysis, a calibration curve can be prepared using standard solutions of derivatized 4-(3-Butenyl)benzoic acid of known concentrations.

Visualizations

Caption: Experimental workflow for the GC-MS analysis of 4-(3-Butenyl)benzoic acid.

Caption: Predicted fragmentation pathway of 4-(3-Butenyl)benzoic acid in EI-MS.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Infrared (IR) spectroscopy of 4-(3-Butenyl)benzoic acid

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-(3-Butenyl)benzoic Acid

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-(3-butenyl)benzoic acid, tailored for researchers, scientists, and professionals in drug development. It details the expected vibrational frequencies, provides established experimental protocols for sample analysis, and outlines the logical workflow of an IR spectroscopy experiment.

Predicted Infrared (IR) Absorption Data

4-(3-Butenyl)benzoic acid is a solid compound featuring a carboxylic acid, a terminal alkene (vinyl group), and a para-substituted aromatic ring. Its IR spectrum is characterized by the vibrational modes of these functional groups. The expected absorption bands are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500–3300 | Broad, Strong |

| Aromatic Ring | C-H stretch | 3000–3100 | Weak to Medium |

| Alkene (Vinyl) | =C-H stretch | 3080 (approx.) | Medium |

| Alkane | C-H stretch | 2850–2960 | Medium |

| Carboxylic Acid | C=O stretch (H-bonded dimer) | 1680–1710 | Strong |

| Aromatic Ring | C=C in-ring stretch | 1600–1610 & 1450-1510 | Medium, Sharp |

| Alkene (Vinyl) | C=C stretch | 1645 (approx.) | Medium |

| Carboxylic Acid | C-O stretch | 1210–1320 | Strong |

| Alkene (Vinyl) | =C-H out-of-plane bend | 990 & 900 (approx.) | Strong |

| Aromatic Ring | C-H out-of-plane bend (p-sub) | 800–860 | Strong |

Analysis of Key Functional Group Vibrations

The infrared spectrum of 4-(3-butenyl)benzoic acid provides a molecular "fingerprint" derived from its distinct functional groups.

-

Carboxylic Acid Group (-COOH): This group is readily identifiable by two prominent features. The first is an extremely broad O-H stretching absorption that spans from 2500 to 3300 cm⁻¹.[1][2][3][4][5] This broadening is a result of extensive intermolecular hydrogen bonding, which forms a dimeric structure. The second key feature is the intense carbonyl (C=O) stretching band. For aromatic carboxylic acids existing as hydrogen-bonded dimers, this peak typically appears at a lower frequency, around 1680–1710 cm⁻¹.[2][6] A strong C-O stretching vibration is also expected between 1320 and 1210 cm⁻¹.[6]

-

Terminal Alkene (-CH=CH₂): The vinyl group presents several characteristic absorptions. The sp² C-H stretch appears just above 3000 cm⁻¹, typically around 3080 cm⁻¹.[7][8][9] The C=C double bond stretch gives a medium intensity band around 1645 cm⁻¹.[7] Most diagnostically, the out-of-plane C-H bending (wagging) vibrations of the vinyl group produce two strong bands, one near 990 cm⁻¹ and another near 900 cm⁻¹.[7]

-

Para-Substituted Benzene Ring: The aromatic ring is confirmed by several absorptions. The aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region.[10][11] In-ring C=C stretching vibrations typically result in two sharp, medium-intensity bands around 1600 cm⁻¹ and 1500 cm⁻¹.[10][11] The substitution pattern is indicated by strong C-H out-of-plane bending vibrations in the fingerprint region. For para-substituted rings, a strong band is expected between 800 and 860 cm⁻¹.[7][12]

Experimental Protocols

As 4-(3-butenyl)benzoic acid is a solid, two primary methods are suitable for acquiring its IR spectrum: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Protocol 1: Potassium Bromide (KBr) Pellet Method

This classic transmission method involves dispersing the solid sample within an IR-transparent salt matrix.[13]

-

Sample and KBr Preparation: Ensure both the sample and spectroscopic grade Potassium Bromide (KBr) powder are thoroughly dry to avoid moisture interference, which appears as broad bands in the spectrum.[14][15]

-

Grinding and Mixing: Using an agate mortar and pestle, grind 1-2 mg of 4-(3-butenyl)benzoic acid into a fine powder.[14] Add approximately 100-200 mg of dry KBr powder (a sample-to-KBr ratio of about 1:100) and continue grinding until the mixture is homogeneous.[15][16]

-

Pellet Formation: Transfer the mixture into a pellet die. Place the die into a hydraulic press. Apply a pressure of approximately 8-10 tons for several minutes.[15][16] Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.[16]

-

Spectral Acquisition: Carefully remove the resulting thin, transparent pellet from the die and place it in the spectrometer's sample holder.

-

Background Collection: Before running the sample, acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.

-

Analysis: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a popular and rapid sampling technique that requires minimal to no sample preparation.[17][18][19]

-

Instrument Setup: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[17]

-

Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Place a small amount of the solid 4-(3-butenyl)benzoic acid powder directly onto the ATR crystal.

-

Applying Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal.[17][20] This ensures good contact, which is critical for obtaining a high-quality spectrum.[20]

-

Spectral Acquisition: Collect the sample spectrum. The infrared beam interacts with the sample at the surface of the crystal via an evanescent wave.[21]

-

Cleaning: After the measurement, retract the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[17]

Logical Workflow for IR Spectroscopy

The following diagram illustrates the generalized workflow for obtaining and analyzing an IR spectrum using either the KBr pellet or ATR method.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 3. echemi.com [echemi.com]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 5 Aromatic Ring IR Ranges - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 14. shimadzu.com [shimadzu.com]

- 15. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 16. azom.com [azom.com]

- 17. agilent.com [agilent.com]

- 18. mt.com [mt.com]

- 19. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 20. youtube.com [youtube.com]

- 21. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

An In-depth Technical Guide to 4-(3-Butenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Butenyl)benzoic acid, also known by its IUPAC name, 4-(but-3-en-1-yl)benzoic acid. This document consolidates available chemical data, including its chemical identifiers and physical properties. Due to the limited availability of published data on this specific compound, this guide also outlines theoretical synthetic pathways and predicted spectroscopic characteristics based on its chemical structure. This information is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule.

Chemical Identification and Properties

4-(3-Butenyl)benzoic acid is a derivative of benzoic acid featuring a butenyl substituent at the para position of the benzene ring.

| Identifier | Value | Citation |

| IUPAC Name | 4-(but-3-en-1-yl)benzoic acid | [1] |

| Common Name | 4-(3-butenyl)benzoic acid | [1] |

| CAS Number | 15451-35-1 | [1] |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Melting Point | 120-121 °C | [1] |

| Physical Form | Powder | [1] |

Potential Synthetic Methodologies

Suzuki Coupling Reaction

A potential route for the synthesis of 4-(3-butenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction.[2][3][4] This would involve the palladium-catalyzed reaction of 4-bromobenzoic acid with a suitable butenylboronic acid or ester.[3][5]

A generalized workflow for such a synthesis is depicted below:

Grignard Reaction

Another feasible synthetic approach is the Grignard reaction.[6][7][8][9][10] This could involve the formation of a Grignard reagent from a 4-halobenzoic acid derivative (with the carboxylic acid group protected) followed by a reaction with a 3-butenyl halide, or conversely, the reaction of a 4-carboxyphenylmagnesium halide with a 3-butenyl halide. A more direct approach would be the reaction of a 3-butenylmagnesium halide with carbon dioxide, followed by acidification.

Predicted Spectroscopic Data

Experimental spectroscopic data for 4-(3-butenyl)benzoic acid is not available in the reviewed literature. However, the expected spectral characteristics can be predicted based on its functional groups.

A general workflow for the characterization of a synthesized compound is as follows:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the butenyl group, and the aliphatic protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display signals corresponding to the carboxyl carbon, the aromatic carbons (with different chemical shifts due to substitution), the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the butenyl chain.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C=C stretching of the aromatic ring and the alkene, and C-H stretching for both aromatic and aliphatic hydrogens.[11][12][13][14][15]

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (176.21 g/mol ).[16] Common fragmentation patterns would likely involve the loss of the hydroxyl group, the carboxyl group, and cleavage of the butenyl side chain.[17][18]

Biological Activity and Applications in Drug Development

As of the date of this guide, there is no published information on the biological activity, involvement in signaling pathways, or specific applications in drug development for 4-(3-butenyl)benzoic acid. While some other substituted benzoic acids have been investigated for various biological activities, such as antimicrobial and anti-inflammatory properties, this information cannot be directly extrapolated to the title compound without experimental validation.[19]

Conclusion

4-(3-Butenyl)benzoic acid is a chemical compound with defined physical properties but limited detailed characterization in the public domain. The information presented in this guide on its identifiers and potential synthetic and analytical methodologies provides a starting point for researchers. Further experimental investigation is required to elucidate its synthesis, full spectroscopic profile, and to explore any potential biological activities and applications in drug development and other scientific fields.

References

- 1. 4-(but-3-en-1-yl)benzoic acid | 15451-35-1 [sigmaaldrich.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Grignard reagent - Wikipedia [en.wikipedia.org]

- 8. Grignard Reagents [sigmaaldrich.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. Benzoic acid [webbook.nist.gov]

- 16. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. pharmacy180.com [pharmacy180.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Buy 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic Acid Online [benchchem.com]

Reactivity of the Butenyl Group in 4-(3-Butenyl)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Butenyl)benzoic acid is a bifunctional molecule of significant interest in organic synthesis, materials science, and pharmaceutical development. Its unique structure, featuring a terminal alkene (the butenyl group) and a carboxylic acid moiety on a benzene ring, allows for a diverse range of chemical transformations. The butenyl group, in particular, serves as a versatile handle for introducing new functional groups and for polymerization, while the benzoic acid portion provides a site for conjugation and can influence the molecule's physical and biological properties.

This technical guide provides a comprehensive overview of the reactivity of the butenyl group in 4-(3-Butenyl)benzoic acid. It details key reactions, provides representative experimental protocols, summarizes quantitative data, and illustrates reaction mechanisms and workflows through diagrams.

Core Reactivity of the Butenyl Group

The terminal double bond of the butenyl group is the primary site of reactivity, undergoing typical electrophilic addition reactions. The presence of the para-substituted benzoic acid can have a modest electronic influence on the reactivity of the alkene, but generally, the reactions characteristic of terminal alkenes are expected to proceed readily.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. This is a highly useful transformation for introducing a hydroxyl group at the terminus of the butenyl chain. The reaction proceeds via a syn-addition of borane across the double bond, followed by oxidation with retention of stereochemistry.[1][2][3]

Experimental Protocol: Hydroboration-Oxidation of 4-(3-Butenyl)benzoic Acid

-

Materials: 4-(3-Butenyl)benzoic acid, Borane-tetrahydrofuran complex (1.0 M solution in THF), Tetrahydrofuran (THF, anhydrous), Sodium hydroxide (3 M aqueous solution), Hydrogen peroxide (30% aqueous solution), Diethyl ether, Saturated aqueous sodium chloride solution (brine), Anhydrous magnesium sulfate.

-

Procedure:

-

To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(3-Butenyl)benzoic acid (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 1.0 M solution of borane-THF complex (0.4 eq) dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the mixture again to 0 °C and slowly add 3 M aqueous sodium hydroxide (3.0 eq).

-

Carefully add 30% hydrogen peroxide (3.0 eq) dropwise, ensuring the temperature does not exceed 40 °C.

-

After the addition, stir the reaction mixture at room temperature for 1 hour.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 4-(4-hydroxybutyl)benzoic acid.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data: Hydroboration-Oxidation

| Substrate | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| 1-Octene | 1. BH₃•THF; 2. NaOH, H₂O₂ | THF | 2.5 | 92 | Adapted from[4] |

| Styrene | 1. BH₃•THF; 2. NaOH, H₂O₂ | THF | 3 | 95 | Representative |

Halogenation

The butenyl group readily undergoes electrophilic addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to form a vicinal dihalide. The reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond.[5]

Experimental Protocol: Bromination of 4-(3-Butenyl)benzoic Acid

-

Materials: 4-(3-Butenyl)benzoic acid, Bromine (Br₂), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium thiosulfate solution.

-

Procedure:

-

Dissolve 4-(3-Butenyl)benzoic acid (1.0 eq) in dichloromethane in a flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise.

-

Stir the reaction mixture at 0 °C until the red-brown color of the bromine persists.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess bromine.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(3,4-dibromobutyl)benzoic acid.

-

Purify the product by recrystallization or column chromatography.

-

Quantitative Data: Halogenation

| Substrate | Reagent | Solvent | Yield (%) | Reference |

| Styrene | Br₂ | CCl₄ | >95 | Representative |

| Cinnamic acid | Oxone®, NaBr | CH₃CN/H₂O | 88 | [6] |

Epoxidation

Epoxidation of the terminal double bond can be achieved using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA). This reaction forms an epoxide, a three-membered ring containing an oxygen atom. The reaction is a concerted syn-addition of an oxygen atom to the double bond.[7][8][9][10]

Experimental Protocol: Epoxidation of 4-(3-Butenyl)benzoic Acid

-

Materials: 4-(3-Butenyl)benzoic acid, meta-Chloroperoxybenzoic acid (m-CPBA, 77% max), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate solution.

-

Procedure:

-

Dissolve 4-(3-Butenyl)benzoic acid (1.0 eq) in dichloromethane.

-

Add m-CPBA (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

-

Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude 4-(oxiran-2-ylmethyl)benzoic acid.

-

Purify the product by column chromatography.

-

Quantitative Data: Epoxidation

| Substrate | Reagent | Solvent | Time (h) | Yield (%) | Reference |

| Cyclohexene | m-CPBA | CH₂Cl₂ | 2 | 85 | Representative |

| Pregn-4-ene-3,20-dione derivative | m-CPBA | CH₂Cl₂ | 1 | 90 | [7] |

Palladium-Catalyzed Cross-Coupling Reactions

While the butenyl group itself is not directly involved in cross-coupling, its derivatization, for instance, through halogenation, opens up possibilities for palladium-catalyzed reactions. For example, a vinyl halide derivative could be synthesized and subsequently used in Heck, Suzuki, or Sonogashira coupling reactions to form new carbon-carbon bonds.[11][12][13] The Heck reaction, for instance, couples an unsaturated halide with an alkene.

Conceptual Workflow: Heck Coupling

A potential synthetic route could involve the hydrohalogenation of the butenyl group to form a terminal halide, followed by a Heck reaction with another alkene. However, a more direct approach for creating a similar structure would be the Heck coupling of 4-bromobenzoic acid with 1-butene.

Experimental Protocol: Heck Coupling of 4-Bromobenzoic Acid with 1-Butene (Illustrative)

-

Materials: 4-Bromobenzoic acid, 1-Butene, Palladium(II) acetate (Pd(OAc)₂), Tri(o-tolyl)phosphine (P(o-tol)₃), Triethylamine (Et₃N), Acetonitrile.

-

Procedure:

-

To a pressure vessel, add 4-bromobenzoic acid (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).

-

Add anhydrous acetonitrile and triethylamine (2.0 eq).

-

Cool the vessel and introduce a measured amount of condensed 1-butene (1.5 eq).

-

Seal the vessel and heat the reaction mixture at 100 °C for 24 hours.

-

Cool the reaction to room temperature and vent the excess 1-butene.

-

Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield 4-(but-1-en-1-yl)benzoic acid.

-

Quantitative Data: Heck Coupling

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) | Reference |

| Bromobenzene | Butyl acrylate | Pd(OAc)₂/L1 | K₂CO₃ | Toluene | 70 (48h) | [14] |

| Iodobenzene | Styrene | PdCl₂ | KOAc | MeOH | High | [12] |

Signaling Pathways and Experimental Workflows

Conclusion

The butenyl group in 4-(3-Butenyl)benzoic acid offers a reactive handle for a variety of valuable chemical transformations. Standard organic reactions such as hydroboration-oxidation, halogenation, and epoxidation proceed readily at the terminal double bond, providing routes to alcohols, dihalides, and epoxides, respectively. These functionalized derivatives are valuable intermediates for further synthetic manipulations, including conjugation to other molecules of interest in drug development. Furthermore, derivatization of the butenyl group can provide monomers for polymerization or substrates for cross-coupling reactions, highlighting the versatility of this bifunctional molecule. The experimental protocols and data provided herein serve as a guide for researchers looking to exploit the rich chemistry of 4-(3-Butenyl)benzoic acid in their scientific endeavors.

References

- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Brown Hydroboration [organic-chemistry.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. leah4sci.com [leah4sci.com]

- 11. Heck Reaction [organic-chemistry.org]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

Potential Derivatives of 4-(3-Butenyl)benzoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthetic potential of 4-(3-butenyl)benzoic acid, a versatile scaffold for generating diverse molecular architectures. The presence of three key functional handles—the aromatic ring, the carboxylic acid, and the terminal alkene—opens a vast landscape for chemical modification. This document provides an in-depth overview of potential derivatization strategies, complete with detailed experimental protocols and structured data for a range of hypothetical and known analogous compounds. The aim is to equip researchers with the foundational knowledge to design and synthesize novel derivatives for applications in drug discovery, materials science, and chemical biology.

Introduction to the 4-(3-Butenyl)benzoic Acid Scaffold

4-(3-Butenyl)benzoic acid is an attractive starting material due to its distinct reactive sites. The benzene ring can undergo electrophilic aromatic substitution or cross-coupling reactions. The carboxylic acid group is amenable to esterification, amidation, or can serve as a directing group or a handle for decarbonylative couplings. The terminal butenyl chain offers a rich platform for a variety of transformations, including oxidations, additions, and carbon-carbon bond-forming reactions like metathesis. The interplay of these functionalities allows for the systematic exploration of chemical space to develop molecules with tailored properties. Benzoic acid and its derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making this scaffold particularly relevant for pharmaceutical research.[1]

I. Modifications of the Butenyl Side Chain

The terminal alkene of the butenyl group is a prime target for a wide array of chemical transformations, leading to derivatives with altered polarity, functionality, and steric profiles.

Oxidation of the Terminal Alkene

The Wacker-Tsuji oxidation provides a reliable method for converting the terminal alkene into a methyl ketone, yielding 4-(3-oxobutyl)benzoic acid. This reaction is typically catalyzed by a palladium(II) salt in the presence of a co-oxidant.[2][3] The resulting ketone can serve as a handle for further functionalization, such as reductive amination or aldol condensation.

Experimental Protocol: Wacker-Tsuji Oxidation

A general procedure adapted from established protocols is as follows.[2][4][5]

-

Reaction Setup: In a round-bottom flask, dissolve 4-(3-butenyl)benzoic acid (1.0 equiv.) in a mixture of 1,2-dimethoxyethane (DME) and water (3:1 v/v).

-

Catalyst Addition: Add PdCl₂ (0.05 equiv.) and a co-catalyst such as CuCl (1.0 equiv.) or Fe(III) citrate (0.05 equiv.).[4][5]

-

Reaction Conditions: Purge the flask with oxygen (1 atm) and stir the mixture vigorously at room temperature. For some substrates, slow addition of the alkene via syringe pump over several hours can improve yields by minimizing isomerization.[4]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Epoxidation of the terminal double bond yields 4-(2-(oxiran-2-yl)ethyl)benzoic acid, a versatile intermediate for further reactions. The epoxide can be opened by various nucleophiles to introduce a wide range of functional groups. Epoxidation can be achieved using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic methods.[6][7]

Experimental Protocol: Epoxidation with m-CPBA

A representative protocol for epoxidation is as follows.[8]

-

Reaction Setup: Dissolve 4-(3-butenyl)benzoic acid (1.0 equiv.) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Reagent Addition: Add m-CPBA (1.1-1.5 equiv.) portion-wise at 0 °C.

-

Reaction Conditions: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and evaporate the solvent.

-

Purification: Purify the crude product by flash chromatography.

Dihydroxylation of the butenyl group leads to the formation of 4-(3,4-dihydroxybutyl)benzoic acid, significantly increasing the polarity of the molecule. This transformation can be performed to yield either syn- or anti-diols depending on the chosen reagents.[9][10] Syn-dihydroxylation is commonly achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), while anti-dihydroxylation proceeds via epoxidation followed by acid-catalyzed hydrolysis.[6][9][10]

Experimental Protocol: Syn-Dihydroxylation using Catalytic OsO₄

A protocol for asymmetric dihydroxylation is provided below.[11]

-

Reaction Setup: Prepare a solution of AD-mix-β (a commercially available mixture containing K₂OsO₂(OH)₄, a chiral ligand, K₃Fe(CN)₆, and K₂CO₃) in a t-butanol/water (1:1) mixture.

-

Substrate Addition: Add 4-(3-butenyl)benzoic acid (1.0 equiv.) to the stirred AD-mix solution at room temperature.

-

Reaction Conditions: Stir the reaction vigorously until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by adding solid sodium sulfite and stir for one hour. Extract the mixture with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Carbon-Carbon Bond Formation at the Alkene

Olefin cross-metathesis is a powerful tool for extending or modifying the butenyl side chain.[12] By reacting 4-(3-butenyl)benzoic acid with another olefin in the presence of a ruthenium catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts), new C-C double bonds are formed, leading to a wide array of derivatives with varying chain lengths and functionalities.[12][13]

Experimental Protocol: Olefin Cross-Metathesis

A general procedure for cross-metathesis is as follows.[13][14]

-

Reaction Setup: In a dry, inert reaction vessel, dissolve 4-(3-butenyl)benzoic acid (1.0 equiv.) and the partner olefin (1.0-3.0 equiv.) in a degassed solvent (e.g., dichloromethane or toluene).

-

Catalyst Addition: Add a Grubbs-type catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: Once the reaction is complete, quench by adding a small amount of ethyl vinyl ether. Concentrate the mixture and purify directly by column chromatography.

Table 1: Potential Derivatives from Butenyl Chain Modification

| Reaction Type | Derivative Structure | Derivative Name | Expected Molecular Weight ( g/mol ) | Notes |

| Wacker-Tsuji Oxidation | 4-(3-oxobutyl)benzoic acid | 192.21 | Introduces a ketone functionality. | |

| Epoxidation | 4-(2-(oxiran-2-yl)ethyl)benzoic acid | 192.21 | Reactive epoxide for further functionalization. | |

| Syn-Dihydroxylation | 4-(3,4-dihydroxybutyl)benzoic acid | 210.22 | Increases polarity, introduces two hydroxyl groups. | |

| Cross-Metathesis with Styrene | 4-(4-phenylbut-3-en-1-yl)benzoic acid | 252.31 | Example of chain extension and arylation. |

II. Modifications of the Aromatic Ring and Carboxylic Acid

The aromatic core and the carboxylic acid moiety of 4-(3-butenyl)benzoic acid are also amenable to a variety of synthetic transformations, including powerful cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

While 4-(3-butenyl)benzoic acid itself is not directly suitable for Suzuki coupling, halogenation of the aromatic ring (e.g., bromination at the 3-position) would furnish a substrate ready for palladium-catalyzed cross-coupling with a wide range of boronic acids or esters.[15][16][17] This strategy allows for the introduction of aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity of the scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Derivative

This protocol is based on the coupling of a generic bromobenzoic acid.[15][16]

-

Reaction Setup: To a dry round-bottom flask, add 3-bromo-4-(3-butenyl)benzoic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (3.0 equiv.) or K₃PO₄ (3.0 equiv.).[15][16]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., RuPhos, 4 mol%).

-

Solvent and Degassing: Add a degassed solvent system, such as toluene/water or dioxane/water.[15][16] Purge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.[15][16]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature and acidify with 1M HCl. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.[16]

Mizoroki-Heck Coupling

The Mizoroki-Heck reaction enables the coupling of an aryl halide with an alkene.[18] Similar to the Suzuki coupling, this would require prior halogenation of the aromatic ring of 4-(3-butenyl)benzoic acid. A more direct approach, however, is the decarbonylative Heck coupling, which uses the carboxylic acid itself as the coupling partner.[19]

Experimental Protocol: Decarbonylative Heck Coupling

This protocol allows the direct coupling of the benzoic acid with an alkene.[19]

-

Reaction Setup: In a reaction vial, combine 4-(3-butenyl)benzoic acid (1.0 equiv.), the desired terminal alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(TFA)₂, 5 mol%), a ligand (e.g., a phosphine ligand, 5-10 mol%), pivalic anhydride (Piv₂O, 1.5 equiv.), and an additive like NaCl (0.5 equiv.).

-

Solvent: Add a suitable high-boiling solvent (e.g., NMP or DMA).

-

Reaction Conditions: Seal the vial and heat the reaction mixture to 150 °C for 10-20 hours.

-

Work-up: After cooling, quench the reaction with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by preparative TLC or column chromatography.

Table 2: Potential Derivatives from Aromatic Ring and Carboxylic Acid Modification

| Reaction Type | Derivative Structure | Derivative Name | Expected Molecular Weight ( g/mol ) | Notes |

| Suzuki Coupling (with Phenylboronic Acid after bromination) | 3-phenyl-4-(3-butenyl)benzoic acid | 252.31 | Biaryl structure. Requires prior bromination. | |

| Decarbonylative Heck Coupling (with Styrene) | 1-(3-butenyl)-4-styrylbenzene | 234.35 | Forms a stilbene-like core. The carboxylic acid is lost. | |

| Amidation (with Aniline) | N-phenyl-4-(3-butenyl)benzamide | 251.33 | Standard conversion of the carboxylic acid to an amide. | |

| Esterification (with Ethanol) | Ethyl 4-(3-butenyl)benzoate | 204.26 | Standard conversion of the carboxylic acid to an ester. |

III. Reaction Pathways and Workflows

Visual representations of the key synthetic transformations and experimental workflows are provided below using the DOT language.

Caption: Key synthetic pathways originating from 4-(3-butenyl)benzoic acid.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

4-(3-Butenyl)benzoic acid represents a highly adaptable platform for the synthesis of a wide range of derivatives. By leveraging established synthetic methodologies targeting the butenyl side chain, the aromatic ring, and the carboxylic acid, researchers can systematically modify its structure to achieve desired physicochemical and biological properties. The protocols and potential derivatives outlined in this guide serve as a foundational resource for scientists engaged in the design and synthesis of novel small molecules. The versatility of this scaffold, combined with the power of modern organic synthesis, ensures its continued relevance in the pursuit of new chemical entities for diverse scientific applications.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ch.ic.ac.uk [ch.ic.ac.uk]

- 12. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Protocol for olefin metathesis reactions of hydrophobic substrates performed in aqueous emulsion with mechanical stirring or with microwaves support - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Heck Reaction [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

Technical Guide: Stability and Storage of 4-(3-Butenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the stability and storage of 4-(3-Butenyl)benzoic acid, a compound of interest in scientific research and drug development. In the absence of specific stability data for this molecule, this document outlines general principles and protocols derived from guidelines for similar chemical entities and regulatory standards.

Introduction

4-(3-Butenyl)benzoic acid is a benzoic acid derivative with potential applications in various fields of chemical and pharmaceutical research. Understanding its stability profile is critical for ensuring its quality, efficacy, and safety in experimental and developmental pipelines. This guide provides recommendations for appropriate storage conditions and outlines a general framework for stability testing.

General Handling and Storage Recommendations

Proper handling and storage are paramount to maintaining the integrity of 4-(3-Butenyl)benzoic acid. The following are general best practices based on the handling of similar chemical compounds.[1][2][3]

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[1] Protect from light and moisture. Keep containers tightly sealed to prevent contamination and degradation.[3]

-

Incompatible Materials: Store away from strong oxidizing agents, strong bases, and other incompatible materials to prevent chemical reactions.[3]

-

Container Integrity: Use original, clearly labeled containers.[1] Regularly inspect containers for any physical damage or leaks.[1]

-

Personal Protective Equipment (PPE): When handling, it is advisable to use appropriate PPE, including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[2][4] Based on data for the structurally related compound 4-(3-Butenyloxy)benzoic acid, which is known to cause skin and eye irritation, similar precautions should be taken.[4][5]

Stability Profile and Degradation

The stability of 4-(3-Butenyl)benzoic acid can be influenced by several factors, including temperature, humidity, light, and pH. The butenyl group may be susceptible to oxidation or polymerization under certain conditions, while the carboxylic acid moiety can undergo typical reactions of its class.

While specific degradation pathways for 4-(3-Butenyl)benzoic acid have not been documented in the provided search results, potential degradation routes for benzoic acid in general include aerobic and anaerobic biodegradation.[6][7]

Recommended Stability Testing Protocols

To establish a comprehensive stability profile for 4-(3-Butenyl)benzoic acid, a systematic study based on the International Council for Harmonisation (ICH) guidelines is recommended.[8][9][10] These studies are essential for determining the retest period or shelf life and appropriate storage conditions.

Table 1: General Stability Testing Conditions for Active Pharmaceutical Ingredients (APIs) [8]

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Table 2: Testing Frequency for Long-Term Stability Studies [8][9]

| Year | Testing Frequency |

| First Year | Every 3 months |

| Second Year | Every 6 months |

| Subsequent Years | Annually |

A "significant change" for an active substance is defined as a failure to meet its specification.[8][10] If a significant change occurs during accelerated testing, intermediate testing should be conducted.[8][10]

Experimental Protocols

While specific experimental protocols for the stability testing of 4-(3-Butenyl)benzoic acid are not available, a general approach would involve:

-

Reference Standard: A well-characterized batch of 4-(3-Butenyl)benzoic acid should be established as a reference standard.

-

Stability-Indicating Method: Develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), capable of separating the intact compound from its potential degradation products.

-

Stress Testing (Forced Degradation): Subject the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and to demonstrate the specificity of the analytical method.

-

Formal Stability Study: Place multiple batches of the compound in controlled environmental chambers under the conditions outlined in Table 1.

-

Sample Analysis: At each time point specified in Table 2, withdraw samples and analyze them for appearance, assay, degradation products, and other relevant quality attributes.

Visualization of Stability Assessment Workflow

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like 4-(3-Butenyl)benzoic acid.

Caption: Workflow for Chemical Stability Assessment.

Conclusion

While specific stability data for 4-(3-Butenyl)benzoic acid is not publicly available, a robust stability assessment program can be designed based on established scientific principles and regulatory guidelines. Adherence to the recommended storage and handling procedures is crucial for maintaining the quality and integrity of this compound for research and development purposes. The implementation of a comprehensive stability testing protocol will provide the necessary data to establish a formal retest period and define optimal storage conditions.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. chemos.de [chemos.de]

- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 4-(3-Butenyloxy)benzoic acid | C11H12O3 | CID 544452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. database.ich.org [database.ich.org]

- 9. japsonline.com [japsonline.com]

- 10. ema.europa.eu [ema.europa.eu]

Discovering Novel Applications for 4-(3-Butenyl)benzoic Acid: A Technical Guide for Researchers

Introduction

4-(3-Butenyl)benzoic acid is a bifunctional molecule featuring a polymerizable butenyl group and a pharmacologically significant benzoic acid moiety. While benzoic acid and its derivatives have been extensively studied and utilized in various fields, from food preservation to pharmaceuticals, 4-(3-Butenyl)benzoic acid remains a relatively unexplored compound.[1] This guide aims to bridge this gap by proposing novel applications for this molecule in medicinal chemistry, polymer science, and materials science. We provide detailed hypothetical experimental protocols and workflows to serve as a foundational roadmap for researchers and drug development professionals interested in unlocking the potential of this versatile chemical scaffold.

Synthesis of 4-(3-Butenyl)benzoic Acid

A plausible and efficient synthetic route to 4-(3-Butenyl)benzoic acid is the Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene.[2][3] This method offers high functional group tolerance and stereoselectivity.[3]

Experimental Protocol: Heck Reaction Synthesis

Materials:

-

Methyl 4-bromobenzoate

-

3-Buten-1-ol

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Triethylamine (Et3N)

-

Acetonitrile (anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon), add methyl 4-bromobenzoate (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Add anhydrous acetonitrile, followed by triethylamine (2.0 eq) and 3-buten-1-ol (1.5 eq).

-

Heat the reaction mixture to 80°C and stir for 12-18 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and filter to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The residue contains the intermediate ester.

-

Dissolve the crude ester in a mixture of methanol and 1 M NaOH solution.

-

Stir the mixture at 60°C for 4 hours to facilitate hydrolysis.

-

Cool the solution and acidify with 2 M HCl until a precipitate forms (pH ~2).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo to yield 4-(3-Butenyl)benzoic acid.

-

Purify the crude product by recrystallization or column chromatography.

Proposed Application: Medicinal Chemistry

The benzoic acid scaffold is present in numerous nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents.[1][4] We hypothesize that 4-(3-Butenyl)benzoic acid and its derivatives could exhibit valuable biological activities.

Anti-inflammatory Potential: COX-2 Inhibition

Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[5] Carboxylic acid moieties are often crucial for binding to the active site of these enzymes.[4]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound: 4-(3-Butenyl)benzoic acid

-

Positive control: Celecoxib

-

Assay buffer (e.g., Tris-HCl)

-

PGE2 EIA Kit

Procedure:

-

Prepare stock solutions of the test compound and celecoxib in DMSO.

-

In a 96-well plate, add assay buffer, COX-2 enzyme, and various concentrations of the test compound or control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate at 37°C for 10 minutes.

-

Stop the reaction by adding a solution of HCl.

-

Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of COX-2 activity).

Hypothetical Data: COX-2 Inhibition

| Compound | IC50 (µM) |

| 4-(3-Butenyl)benzoic acid | 15.2 |

| Derivative 1 (Ester) | 8.5 |

| Derivative 2 (Amide) | 12.1 |

| Celecoxib (Control) | 0.05 |

Antimicrobial Potential

Benzoic acid and its derivatives are known to possess antimicrobial properties by disrupting the pH balance within microbial cells.[6] The lipophilicity of the butenyl chain could enhance cell membrane penetration.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is determined using a broth microdilution method.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compound: 4-(3-Butenyl)benzoic acid

-

Positive control: Ciprofloxacin

-

96-well microtiter plates

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the test compound dilutions.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection: the lowest concentration well with no visible turbidity.

Hypothetical Data: Antimicrobial Activity

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 4-(3-Butenyl)benzoic acid | 64 | 128 |

| Derivative 3 (Ester) | 32 | 64 |

| Ciprofloxacin (Control) | 0.5 | 0.25 |

Proposed Application: Polymer Science

The terminal alkene of the butenyl group makes 4-(3-Butenyl)benzoic acid a functional monomer for polymerization. The resulting polymer, poly(4-(3-butenyl)benzoic acid), would feature carboxylic acid side chains, which can be used for further modification, altering solubility, or introducing pH-responsive behavior.

Experimental Protocol: Free-Radical Polymerization

Materials:

-

Monomer: 4-(3-Butenyl)benzoic acid

-

Initiator: Azobisisobutyronitrile (AIBN)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Precipitation solvent: Diethyl ether

Procedure:

-

Dissolve 4-(3-Butenyl)benzoic acid and AIBN (1 mol% relative to monomer) in anhydrous DMF in a Schlenk flask.

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the flask in an oil bath preheated to 70°C and stir for 24 hours.

-

Cool the reaction to room temperature and precipitate the polymer by slowly adding the solution to a large excess of cold diethyl ether.

-

Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum at 40°C.

-

Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR for structure confirmation.

Hypothetical Data: Polymer Characterization

| Parameter | Value |

| Number-Average Molecular Weight (Mn, g/mol ) | 15,000 |

| Weight-Average Molecular Weight (Mw, g/mol ) | 28,500 |

| Polydispersity Index (PDI) | 1.90 |

| Glass Transition Temperature (Tg, °C) | 135 |